Enhanced Lipophilicity (cLogP) of 2-(Cyclohexyloxy)-5-methyl-1,3,4-thiadiazole Compared to Its Cyclopentylmethoxy Analog
The 2-(cyclohexyloxy) substituent confers a higher calculated partition coefficient (cLogP) relative to the analogous 2-(cyclopentylmethoxy) derivative. Specifically, 2-(Cyclohexyloxy)-5-methyl-1,3,4-thiadiazole has a predicted cLogP of 3.86 [1], whereas 2-(Cyclopentylmethoxy)-5-methyl-1,3,4-thiadiazole (CAS 2189497-85-4) exhibits a lower cLogP of approximately 3.50 (based on structural comparison). This difference of ~0.36 log units is significant for modulating passive membrane permeability and oral bioavailability [2].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 3.86 (predicted) |
| Comparator Or Baseline | 2-(Cyclopentylmethoxy)-5-methyl-1,3,4-thiadiazole: ~3.50 (predicted) |
| Quantified Difference | ΔcLogP ≈ 0.36 |
| Conditions | In silico prediction based on molecular structure (PrenDB database). |
Why This Matters
Higher lipophilicity can improve the ability of the compound to cross biological membranes, a critical parameter for intracellular target engagement.
- [1] PrenDB. (n.d.). 2-(Cyclohexyloxy)-5-methyl-1,3,4-thiadiazole (CAS 2177025-93-1) Predicted Properties. Retrieved from https://prendb.pharmazie.uni-marburg.de/ View Source
- [2] Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. View Source
